![molecular formula C18H24F3N3O4 B2711366 2-((3-Morpholinopropyl)amino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid CAS No. 1096706-33-0](/img/structure/B2711366.png)
2-((3-Morpholinopropyl)amino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For instance, the morpholine ring could be introduced via a nucleophilic substitution reaction, while the trifluoromethyl group could be added via a nucleophilic aromatic substitution reaction . The exact synthesis route would depend on the starting materials and the specific conditions used.Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions. For example, the carboxylic acid group could react with bases to form a carboxylate anion, or with alcohols to form an ester . The amine group could react with acids to form an ammonium ion, or with carbonyl compounds to form imines or enamines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry Applications
The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester demonstrates the application of morpholine derivatives in peptidomimetic chemistry on the solid phase. This process allows for the creation of morpholine-containing compounds that can be used in the development of novel therapeutic agents, showcasing the compound's relevance in medicinal chemistry (Sladojevich, Trabocchi, & Guarna, 2007).
Antimicrobial and Analgesic Activity
A series of 4-aryl-2-N-morpholino-4-oxo-2-butenoic acids synthesized via interaction with aroylpyruvic acids demonstrated moderate antimicrobial and analgesic activities. This research indicates the potential of morpholine derivatives in the creation of new antimicrobial and analgesic drugs, highlighting another important application in scientific research (Koz’minykh et al., 2004).
Antibacterial Activity
The synthesis and estimation of antibacterial activity of tertiary aminoalkanols hydrochlorides, including morpholine derivatives, underline the compound's utility in discovering biologically active compounds with potential antibacterial properties. This research contributes to the ongoing search for new antibacterial agents, particularly in light of increasing antibiotic resistance (Isakhanyan et al., 2014).
Peptide Mimicry and Drug Development
The development of 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres, incorporating morpholine amide groups, showcases the application of such compounds in the design of novel renin inhibitors. This work illustrates the compound's role in advancing drug design, particularly in mimicking peptide linkages for therapeutic purposes (Martín et al., 1992).
Modification for Biomedical Applications
The chemical modification of poly(3-hydroxybutyrate) (PHB) with different amino compounds, including morpholine, to create functionalized amino-PHB polymers for biomedical applications highlights the versatility of morpholine derivatives. This research points to their potential use in developing materials with antibacterial, antioxidant, and anticancer properties, suitable for various medical applications (Abdelwahab et al., 2019).
Propriétés
IUPAC Name |
2-(3-morpholin-4-ylpropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O4/c19-18(20,21)13-3-1-4-14(11-13)23-16(25)12-15(17(26)27)22-5-2-6-24-7-9-28-10-8-24/h1,3-4,11,15,22H,2,5-10,12H2,(H,23,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELQNIOLOBYZBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Morpholinopropyl)amino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.